molecular formula C10H8ClNO2 B11894473 4-chloro-5-methoxy-1H-indole-3-carbaldehyde

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B11894473
M. Wt: 209.63 g/mol
InChI Key: HQOCPGOGWXFIHG-UHFFFAOYSA-N
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Description

4-chloro-5-methoxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a formyl compound . The reaction conditions often include the use of sodium nitrite (NaNO2) and diluted hydrochloric acid (HCl) at low temperatures (0–5°C) to form the diazonium salt, which then reacts with a formyl compound to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: 4-chloro-5-methoxy-1H-indole-3-carboxylic acid.

    Reduction: 4-chloro-5-methoxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some indole derivatives act as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications . The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole-3-carbaldehyde: Similar structure but lacks the chloro group.

    4-chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the methoxy group.

    1H-indole-3-carbaldehyde: Lacks both the chloro and methoxy groups.

Uniqueness

4-chloro-5-methoxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the indole ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3

InChI Key

HQOCPGOGWXFIHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)Cl

Origin of Product

United States

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